Peficitinib and Methotrexate Drug-Drug Interaction Technical Support Center

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Compound of Interest		
Compound Name:	Peficitinib	
Cat. No.:	B8058424	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) studies between **peficitinib** and methotrexate. The following frequently asked questions (FAQs) and troubleshooting guides are based on a phase I, open-label, single-sequence clinical trial (NCT01754805).[1][2]

Frequently Asked Questions (FAQs)

Q1: Is there a significant pharmacokinetic drug-drug interaction between **peficitinib** and methotrexate?

No, clinical trial data indicates that there are no significant pharmacokinetic interactions between **peficitinib** and methotrexate.[2][3][4] Co-administration of **peficitinib** did not meaningfully alter the pharmacokinetic parameters (AUC and Cmax) of methotrexate, and conversely, methotrexate did not have a significant effect on the pharmacokinetics of **peficitinib**.

Q2: What is the established safety profile of co-administering **peficitinib** and methotrexate?

The co-administration of **peficitinib** and methotrexate was found to be well-tolerated in the clinical study. No new safety signals were identified when the two drugs were given together.

Troubleshooting Guide



Issue: Unexpected variations in pharmacokinetic results during in-house DDI studies.

- Verify Experimental Protocol Adherence: Ensure your experimental design aligns with the
 established clinical trial protocol. Key parameters to verify include dosing schedules, sample
 collection time points, and patient population characteristics.
- Review Bioanalytical Methods: The bioanalytical methods for quantifying peficitinib and methotrexate in plasma should be validated for accuracy and precision. The established method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection.
- Patient Population Consistency: The original study was conducted in patients with rheumatoid arthritis who were on a stable dose of methotrexate. Deviations in the patient population could potentially influence outcomes.

Experimental Protocols

Study Design: Phase I, Open-Label, Single-Sequence DDI Study

- Participants: Patients diagnosed with rheumatoid arthritis (RA) on a stable weekly dose of methotrexate (15-25 mg) for at least 28 days prior to the study.
- Treatment Regimen:
 - Day 1: Patients received their prescribed single morning dose of methotrexate alone.
 - Days 3-9: Patients received **peficitinib** 100 mg twice daily (morning of Day 3 to the morning of Day 9).
 - Day 8: Patients received their prescribed single morning dose of methotrexate coadministered with peficitinib.
- Pharmacokinetic Sampling:
 - Methotrexate: Serial blood samples were collected after dosing on Day 1 (methotrexate alone) and Day 8 (methotrexate with peficitinib).



Peficitinib: Serial blood samples were collected after dosing on Day 7 (peficitinib alone)
 and Day 8 (peficitinib with methotrexate). Pre-dose (trough) concentrations of peficitinib
 were also measured on Days 3 through 8.

Data Presentation

Table 1: Pharmacokinetic Parameters of Methotrexate

with and without Peficitinib

Parameter	Methotrexate Alone (Day 1)	Methotrexate + Peficitinib (Day 8)	Geometric Mean Ratio (Day 8 / Day 1) [90% CI]
AUCinf (ng·h/mL)	1350 (369)	1340 (371)	99.4 (91.1, 108.5)
Cmax (ng/mL)	141 (35.6)	143 (39.5)	101.3 (90.3, 113.6)

Data are presented as

geometric mean

(geometric %CV).

AUCinf: Area under

the plasma

concentration-time

curve from time zero

to infinity. Cmax:

Maximum observed

plasma concentration.

CI: Confidence

Interval.

Table 2: Pharmacokinetic Parameters of Peficitinib with and without Methotrexate



Parameter	Peficitinib Alone (Day 7)	Peficitinib + Methotrexate (Day 8)	Geometric Mean Ratio (Day 8 / Day 7) [90% CI]
AUC12 (ng·h/mL)	2390 (32.8)	2390 (31.7)	100.0 (94.0, 106.3)
Cmax (ng/mL)	700 (37.2)	642 (36.0)	91.8 (78.2, 107.7)
Data are presented as			
geometric mean			
(geometric %CV).			
AUC12: Area under			
the plasma			
concentration-time			
curve over a 12-hour			
dosing interval. Cmax:			
Maximum observed			

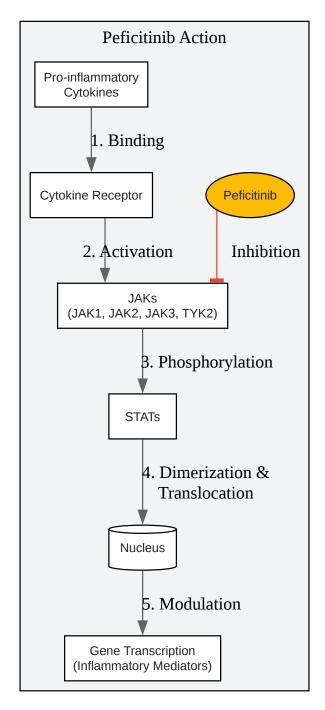
Visualizations Signaling Pathways

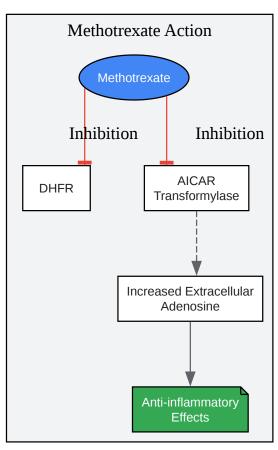
plasma concentration.

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Interval.





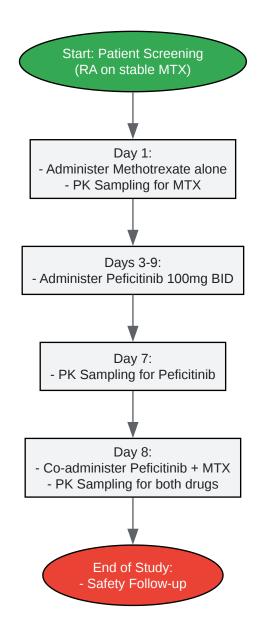


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Caption: Combined signaling pathways of **Peficitinib** and Methotrexate.

Experimental Workflow





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Caption: Experimental workflow for the **Peficitinib**-Methotrexate DDI study.

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References



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